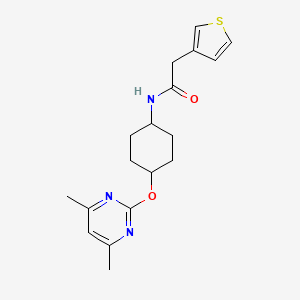

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-9-13(2)20-18(19-12)23-16-5-3-15(4-6-16)21-17(22)10-14-7-8-24-11-14/h7-9,11,15-16H,3-6,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSOEOHEPMTBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of acetamides and incorporates a cyclohexyl group, a thiophenyl moiety, and a dimethylpyrimidinyl group, which suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.5 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 2034496-68-7 |

1. Anticancer Properties

Research indicates that compounds with similar structures may exhibit significant anticancer activity. The presence of the pyrimidine and thiophene rings potentially enhances the interaction with cellular targets involved in cancer progression. A study focusing on related compounds demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis through various pathways, including caspase activation and mitochondrial dysfunction.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Compounds in this class have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies reported IC50 values indicating effective inhibition of these enzymes, suggesting potential therapeutic benefits for conditions like arthritis.

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar acetamides have been tested against various bacterial strains, showing varying degrees of efficacy. For instance, derivatives with thiophene rings have been associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a closely related compound in a series of human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer cells). The results indicated:

- Significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanism of action using an animal model of induced inflammation:

- The compound was administered at doses of 5 mg/kg body weight.

- Results demonstrated a marked decrease in inflammatory markers (TNF-alpha and IL-6 levels) compared to control groups.

Research Findings

Recent literature emphasizes the importance of structure–activity relationships (SAR) for optimizing the biological activity of compounds like this compound. The following findings are noteworthy:

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines (IC50 < 50 µM). |

| Anti-inflammatory | Inhibition of COX enzymes (IC50 values < 10 µM). |

| Antimicrobial | Effective against Gram-positive bacteria (MIC < 100 µg/mL). |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a trans-cyclohexyl core , pyrimidinyloxy linker , and thiophene-acetamide terminal group. Key comparisons with structurally related acetamides include:

Key Observations :

- Linker Chemistry: The pyrimidinyloxy linker in the target compound replaces sulfanyl (S) bridges seen in and cyanophenoxy groups in ISRIB-A13 .

- Terminal Groups: The thiophene moiety offers distinct electronic properties compared to chlorophenyl (electron-withdrawing) or cyanophenoxy (polar) groups, which may alter target binding affinity or metabolic stability .

- Stereochemistry : The trans-cyclohexyl core in the target compound and ISRIB derivatives contrasts with planar aromatic cores in , likely affecting conformational flexibility and membrane permeability .

Challenges :

- Stereochemical control in the cyclohexyl backbone requires chiral catalysts or resolution techniques, increasing synthetic complexity compared to planar analogs .

- Thiophene’s electron-rich nature may necessitate protecting-group strategies during coupling reactions .

Physicochemical Properties

Insights :

- The target compound’s pyrimidinyloxy linker likely reduces LogP compared to ISRIB-A13’s dual cyanophenoxy groups, improving aqueous solubility .

- The absence of charged groups (e.g., hydrochloride in ) may limit solubility compared to salt forms.

Crystallographic and Computational Insights

- SHELX Refinement : Compounds like were structurally resolved using SHELXL, confirming bond lengths (e.g., C–O in pyrimidinyloxy: ~1.36 Å) and chair conformations in cyclohexyl groups .

- DFT Studies : Pyrimidinyloxy linkers show higher electron density at oxygen compared to sulfanyl analogs, favoring interactions with polar residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.